molecular formula C15H24N2O B1589540 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine CAS No. 73278-98-5

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Cat. No.: B1589540
CAS No.: 73278-98-5
M. Wt: 248.36 g/mol
InChI Key: VQSXCZMVUMSITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacology

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine has been extensively studied for its potential as a therapeutic agent. It acts as a ligand for various receptors, suggesting possible applications in treating conditions such as:

  • Neurological Disorders : The compound's interaction with neurotransmitter receptors may offer insights into treatments for anxiety, depression, and other mood disorders.
  • Metabolic Disorders : Preliminary studies indicate that it may influence metabolic pathways, making it a candidate for addressing obesity and diabetes-related conditions.
  • Allergic Reactions : Its receptor binding properties could also be beneficial in developing antihistamines or other allergy treatments.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance pharmacological properties:

  • Synthesis of Analogues : Researchers can modify the piperidine or phenoxy components to create analogues with improved efficacy or reduced side effects.
  • Drug Development : The compound is being explored in the development of new drugs targeting specific biological pathways .

Biological Studies

The compound has been utilized in various biological studies to understand its mechanism of action:

  • Ligand-Receptor Interaction Studies : Investigations into how the compound interacts with specific receptors help elucidate its potential therapeutic effects.
  • In Vivo Studies : Animal models have been employed to assess the efficacy and safety of the compound in treating various diseases.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of 3-(chloromethyl)phenol with piperidine.
  • Subsequent Reactions : This is followed by a reaction with 3-chloropropan-1-amine under controlled conditions (e.g., using solvents like dichloromethane or ethanol).
  • Yield Optimization : Techniques such as continuous flow reactors may be employed to enhance yield and purity during industrial production .

Mechanism of Action

The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name: 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine
  • Molecular Formula : C₁₅H₂₄N₂O
  • Molecular Weight : 248.36 g/mol
  • CAS Numbers : 73278-98-5 (free base), 87766-25-4 (dihydrochloride salt) .
  • Physical Form : Typically exists as a dihydrochloride salt (C₁₅H₂₆Cl₂N₂O, MW 321.3 g/mol), a hygroscopic solid with hazardous properties (H302, H314, H335 warnings) .

Comparison with Structurally Similar Compounds

Piperidine-Containing Analogs

a) 3-(Piperidin-1-yl)propan-1-amine

  • Structure: Lacks the phenoxy group; shorter chain (propyl vs. phenoxypropanamine).
  • Applications : Intermediate in synthesizing histamine H₃ receptor antagonists and anticancer agents .
  • Key Difference: Absence of aromatic phenoxy group reduces target specificity compared to the parent compound .

b) 4-(Piperidin-1-yl)butan-1-amine

  • Structure: Extended butyl chain instead of propanamine-phenoxy.
  • Impact : Longer chains may alter pharmacokinetics (e.g., solubility, membrane permeability) but reduce metabolic stability .

c) DMH3 (N,N-dimethyl-3-(4-(quinolin-4-yl)phenoxy)propan-1-amine)

  • Structure: Quinoline-pyrazolopyrimidine substituent replaces piperidinylmethyl.
  • Activity : Exhibits skeletal development modulation via BMP pathways but lower potency than the parent compound in receptor binding assays .

Heterocyclic Amine Derivatives

a) 3-(Azetidin-1-yl)propan-1-amine

  • Structure : Azetidine (4-membered ring) instead of piperidine.
  • Impact : Smaller ring size reduces conformational flexibility, limiting interactions with bulkier biological targets .

b) 3-(Oxan-4-yl)propan-1-amine

  • Structure : Tetrahydropyran (oxygen-containing 6-membered ring) replaces piperidine.
  • Properties : Enhanced solubility due to oxygen’s polarity but reduced basicity compared to piperidine .

c) 3-(Pyridin-4-yl)propan-1-amine

  • Structure : Pyridine ring introduces aromatic nitrogen.

Phenoxypropanamine Derivatives with Varied Substituents

a) OX03771 (N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine)

  • Structure : Styryl group instead of piperidinylmethyl.
  • Activity: (E)-olefin geometry critical for potency; analogs with rigid substituents (quinoline, benzothiazole) show reduced activity .

b) OX03393 (3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)

  • Structure : Benzothiazole substituent.
  • Performance : Retains ~70% potency of OX03771, suggesting heteroaromatic groups partially compensate for lost flexibility .

c) OX03387 [(E)-3-(2-Fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]

  • Structure : Fluorine substitution on the aromatic ring.
  • Impact : Fluorine’s electronegativity enhances binding affinity but reduces metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound LogP* Solubility (mg/mL) Metabolic Stability Key Applications
Target Compound (dihydrochloride) 2.1 15.2 (aqueous) Moderate Roxatidine synthesis
3-(Piperidin-1-yl)propan-1-amine 1.8 22.4 High H₃ antagonist intermediates
OX03771 3.5 0.8 Low Squalene synthase inhibition
3-(Azetidin-1-yl)propan-1-amine 1.2 30.1 High Building block in drug design

*Predicted using fragment-based methods.

Biological Activity

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with a CAS number of 73278-98-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 248.36 g/mol
  • Purity : Typically maintained at high levels for research applications.

The compound is often stored under specific conditions to maintain stability and prevent degradation, typically in an inert atmosphere at temperatures between 2-8°C .

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be linked to its potential therapeutic applications.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that are critical in various physiological processes .
  • Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential antimicrobial properties .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds:

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of cholinesterase
GPCR InteractionModulation of aminergic receptors
AntimicrobialActivity against Pseudomonas putida
CytotoxicityVaries based on cell line and concentration

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of derivatives similar to this compound against various bacterial strains. The results indicated significant efficacy against Pseudomonas putida, suggesting that modifications to the piperidine structure could enhance activity .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays were conducted using different cancer cell lines. The compound demonstrated variable IC50 values depending on the cell type, indicating selective cytotoxic effects which could be leveraged for targeted cancer therapies .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Studies have shown that small modifications can significantly impact its pharmacological profile:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the piperidine ring can alter binding affinity and selectivity for target enzymes and receptors. For instance, adding electron-donating groups has been correlated with increased potency against specific targets .

Q & A

Q. Basic: What are the key steps and challenges in synthesizing 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, and how is purity ensured?

Methodological Answer:
The synthesis typically involves three stages:

Alkylation : Reaction of 3-hydroxybenzaldehyde with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) in solvents like ethanol or dichloromethane at reflux (~80°C) to form the phenoxypropyl intermediate .

Reductive Amination : Condensation of the intermediate with piperidine using NaBH₃CN or H₂/Pd-C in methanol to introduce the piperidinylmethyl group .

Salt Formation : Conversion to the dihydrochloride salt using HCl gas in anhydrous ether to improve stability and solubility .

Purity Challenges :

  • Byproducts from incomplete alkylation or over-reduction require purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Final purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H NMR (absence of peaks at δ 2.8–3.1 ppm, indicative of unreacted piperidine) .

Q. Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • ¹H/¹³C NMR :
    • Phenoxy group: Aromatic protons at δ 6.7–7.2 ppm (multiplet, 4H) and oxygen-linked CH₂ at δ 4.1 ppm (triplet) .
    • Piperidine moiety: N-methyl protons at δ 2.4–2.6 ppm (multiplet) and CH₂-NH₂ at δ 2.9 ppm (broad singlet) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3350–3400 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 276.2 (free base) and [M+2HCl]⁺ at m/z 348.3 (salt) .

Q. Advanced: What pharmacological targets are associated with this compound, and how are binding affinities quantified?

Methodological Answer:
The compound interacts with:

  • GPR119 Receptor :
    • Assay : cAMP accumulation in HEK293 cells transfected with human GPR118. EC₅₀ values are determined via ELISA (range: 50–200 nM) .
  • 5-HT3 Receptor :
    • Radioligand Displacement : Competition assays using [³H]GR65630 in N1E-115 cells. Kᵢ values are calculated using Cheng-Prusoff equations (reported Kᵢ: ~120 nM) .
  • Dopamine D2 Receptor :
    • Functional Antagonism : Inhibition of quinpirole-induced β-arrestin recruitment in CHO-K1 cells (IC₅₀: ~300 nM) .

Key Data :

TargetAssay TypeAffinity (nM)Reference
GPR119cAMP ELISA78 ± 12
5-HT3Radioligand binding115 ± 18
Dopamine D2β-arrestin recruitment310 ± 45

Q. Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Phenoxy Chain Length :
    • Shortening to C2 (vs. C3) reduces GPR119 affinity by 10-fold, likely due to steric mismatch in the binding pocket .
  • Piperidine Substitution :
    • N-Methylation enhances 5-HT3 antagonism (Kᵢ improves from 120 nM to 45 nM) but reduces D2 selectivity .
  • Amine Functionalization :
    • Acetylation abolishes activity, confirming the free NH₂ is critical for receptor interactions .

Experimental Workflow :

Molecular Docking : Glide SP scoring in Maestro (Schrödinger) predicts binding poses .

In Vitro Validation : Dose-response curves for analogs synthesized via parallel chemistry .

Q. Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies (e.g., GPR119 EC₅₀ ranging from 50–500 nM) arise from:

  • Assay Conditions : Differences in cell lines (HEK293 vs. CHO) or cAMP detection kits (ELISA vs. HTRF) .
  • Impurity Profiles : Residual solvents (e.g., DMF) in early syntheses may non-specifically inhibit receptors .

Resolution Strategies :

  • Orthogonal Assays : Confirm GPR119 activity via both cAMP and β-arrestin recruitment assays .
  • Impurity Profiling : LC-MS quantification of synthesis byproducts (e.g., N-acetyl derivatives) .

Q. Advanced: What analytical methods are optimal for detecting this compound as a pharmaceutical impurity?

Methodological Answer:
For roxatidine impurity profiling:

  • HPLC Method :
    • Column: Zorbax SB-CN (4.6 × 150 mm, 5 µm).
    • Mobile Phase: 10 mM KH₂PO₄ (pH 3.0)/ACN (85:15).
    • Detection: UV at 220 nm (LOD: 0.05 µg/mL) .
  • LC-MS/MS :
    • MRM Transition: m/z 276 → 142 (collision energy: 20 eV).
    • Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) .

Validation Parameters :

  • Linearity: 0.1–10 µg/mL (R² > 0.999).
  • Recovery: 98–102% in spiked roxatidine formulations .

Properties

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSXCZMVUMSITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436937
Record name 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73278-98-5
Record name 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-[3-[3-Formylphenoxy]propyl]-1H-isoindole-1,3-dione (50 g) and piperidine (20.7 g) in ethyl acetate (750 ml) were hydrogenated over 10% palladium/carbon catalyst. The catalyst was removed by filtration and the solvent evaporated and hydrazine hydrate (40 ml) was added to an ethanolic solution of the residue at 25°. After 67 hr the reaction mixture was diluted with ether, filtered and the filtrate was distilled to give the title compound as a colourless oil (31.05 g) b.p. 154°-8°/0.15 mm. TLC silica, methanol/0.88 ammonia 80:1, Rf 0.2.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

First, 3-piperidinomethylphenol is synthesized from 3-hydroxybenzaldehyde and piperidine. The 3-piperidinomethylphenol is then reacted with 3-chloropropylamine to produce N-[3-(3-aminopropoxy)benzyl]piperidine, which is reacted with acetoxyacetyl chloride to obtain N-[3-(3-piperidinomethylphenoxy)propyl]hydroxyacetamide. Separately, tranexamic acid and carbobenzoxy chloride are reacted to produce N-carbobenzoxyaminomethylhexanecarboxy chloride. The two compounds thus obtained are then reacted first to afford N-{3-[3-(1-piperidinomethyl)phenoxy]propyl}-2-(N-carbobenzoxy-aminomethylhexanecarboxy)acetamide. This compound is then reduced into 2-(aminomethylcyclohexanecarboxy)-N-(3-[3-(piperidinomethyl)phenoxy]propyl}acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Chloropropylamine hydrochloride (VI) (0.2 mol, 39 g) was dissolved into 3N sodium hydroxide solution (containing 10% sodium chloride) and extracted with 300 ml of benzene. The benzene layer was dried over anhydrous magnesium sulfate. Separately, 3-piperidinomethylphenol (V) (0.2 mol, 38.2 g), sodium hydroxide (0.25 mol, 10 g), 100 ml of dimethylsulfoxide, and 70 ml of benzene were charged to a flask equipped with a water quantitative measurement tube, and heated at 130° C. for 3 hours while stirring to remove water produced by the tube, followed by continued stirring for 2 hours at 140°-150° C. To the resulting reaction mixture was dropwise added said benzene solution of 3-chloropropylamine at 150° C. while stirring over 4 hours. The reaction mixture was allowed to stand still to cool to room temperature to separate deposited sodium chloride by filtration. The filtrate was concentrated under reduced pressure and vacuum distilled to obtain 42.7 g of N-[3-(3-aminopropoxy)benzyl] piperidine (VII) (yield: 86.0%). m.p. 148°-151° C./0.25 mmHg.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 16.3 g of the N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide in 150 ml of methanol was added 2.3 g of hydrazine monohydrate, and the mixture was heated at 70° C. for 4 hours. The mixture was cooled, then the solvent was distilled off, 30 ml of 6N hydrochloric acid was added to the residue, and the mixture was heated at 60° C. for 15 minutes. The resulting mixture was cooled, the insolubles were then filtered off, the solution was made alkaline with potassium hydroxide and subjected to extraction with a mixture of ethyl acetate and diethyl ether (1:1), and the organic layer was dried over magnesium sulfate and thereafter distilled to remove the solvent, giving 8.3 g of pale yellow oily 3-[3-(1-piperidinomethyl)phenoxy]propylamine (yield 78% ).
Name
N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.